![molecular formula C17H20F3N3O2 B6440152 4-(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)piperazin-2-one CAS No. 2548991-22-4](/img/structure/B6440152.png)
4-(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)piperazin-2-one
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Description
4-(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)piperazin-2-one, also known as 4-TFPAP, is an organic compound that has recently been studied for its potential applications in medical research. 4-TFPAP is a small molecule that has been found to be a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. The discovery of 4-TFPAP as an inhibitor of this enzyme has opened up potential avenues of research and therapeutic applications. We will also discuss the advantages and limitations for lab experiments, and provide a list of future directions for research.
Scientific Research Applications
- The compound’s unique structure and functional groups make it a potential candidate for developing novel antidepressant drugs. Researchers have explored its impact on neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition, which are crucial in mood regulation .
- Investigations suggest that this compound could play a role in antipsychotic therapy. Its interactions with dopamine receptors and modulation of neurotransmitter release pathways are areas of interest for drug development .
- The trifluoromethyl group in this compound may contribute to antihistamine effects. Researchers have studied its impact on histamine receptors, potentially leading to improved allergy medications .
- Preliminary studies indicate that derivatives of this compound exhibit antifungal properties. Researchers have explored their efficacy against various fungal strains, including those resistant to existing antifungal drugs .
- The compound’s structural features make it an intriguing candidate for cancer research. Investigations have focused on its potential as a cytotoxic agent, targeting cancer cells while sparing healthy ones .
- The trifluoromethyl group contributes to antioxidant activity, protecting cells from oxidative stress. Additionally, studies have explored its anti-inflammatory potential, which could be relevant in various disease contexts .
Antidepressant Properties
Antipsychotic Potential
Antihistamine Activity
Antifungal Applications
Anticancer Research
Antioxidant and Anti-inflammatory Effects
These applications highlight the versatility of 4-(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)piperazin-2-one in diverse scientific fields. Researchers continue to investigate its mechanisms of action and therapeutic potential, paving the way for future drug development and clinical applications . If you’d like more detailed information on any specific application, feel free to ask!
properties
IUPAC Name |
4-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]azetidin-3-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O2/c18-17(19,20)13-4-1-12(2-5-13)3-6-16(25)23-9-14(10-23)22-8-7-21-15(24)11-22/h1-2,4-5,14H,3,6-11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSSBOSDJFGOHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2CN(C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)piperazin-2-one |
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